molecular formula C25H24N4O4S3 B11976983 2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11976983
M. Wt: 540.7 g/mol
InChI Key: FYAKKRIMSPMMLA-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno[2,3-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic synthesis. The process may start with the preparation of the benzothieno[2,3-d]pyrimidine core, followed by the introduction of the sulfonyl and acetyl groups under controlled conditions. Common reagents include sulfonyl chlorides, amines, and acetylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including potential therapeutic effects.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE: Known for its unique structure and potential biological activity.

    N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE: Similar in structure but with different substituents, leading to varied biological effects.

Uniqueness

The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups and the benzothieno[2,3-d]pyrimidine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H24N4O4S3

Molecular Weight

540.7 g/mol

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C25H24N4O4S3/c1-15-6-10-17(11-7-15)29-24(31)22-19-4-2-3-5-20(19)35-23(22)28-25(29)34-14-21(30)27-16-8-12-18(13-9-16)36(26,32)33/h6-13H,2-5,14H2,1H3,(H,27,30)(H2,26,32,33)

InChI Key

FYAKKRIMSPMMLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N)SC5=C3CCCC5

Origin of Product

United States

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